2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane
CAS No.: 648429-02-1
Cat. No.: VC16898715
Molecular Formula: C6H12ClO2P
Molecular Weight: 182.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648429-02-1 |
|---|---|
| Molecular Formula | C6H12ClO2P |
| Molecular Weight | 182.58 g/mol |
| IUPAC Name | 2-chloro-4,4-diethyl-1,3,2-dioxaphospholane |
| Standard InChI | InChI=1S/C6H12ClO2P/c1-3-6(4-2)5-8-10(7)9-6/h3-5H2,1-2H3 |
| Standard InChI Key | JFBZMSXBYQLJRY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(COP(O1)Cl)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane is a heterocyclic organophosphorus compound with the molecular formula C₆H₁₂ClO₂P and a molecular weight of 182.58 g/mol. Its IUPAC name derives from the five-membered dioxaphospholane ring system, where the phosphorus atom at position 2 is substituted with a chlorine atom, and positions 4 and 4′ are occupied by ethyl groups (Fig. 1).
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 648429-02-1 |
| Molecular Formula | C₆H₁₂ClO₂P |
| Molecular Weight | 182.58 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Flash Point | Not reported |
| Storage Conditions | Under inert gas (nitrogen) |
Data sourced from VulcanChem.
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain proprietary.
Synthesis and Reaction Mechanisms
Industrial Synthesis Protocol
The synthesis of 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane involves a two-step reaction between phosphorus trichloride (PCl₃) and diethyl glycol in a dichloromethane solvent. Key conditions include:
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Temperature: Maintained below 10°C to prevent side reactions.
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Molar Ratios: Optimized at 1:1 stoichiometry for PCl₃ and diethyl glycol.
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Byproduct Management: Hydrogen chloride (HCl) gas is actively removed to shift equilibrium toward product formation.
The reaction proceeds via nucleophilic attack by the glycol’s hydroxyl oxygen on the electrophilic phosphorus center, followed by ring closure to form the dioxaphospholane framework (Fig. 2).
Table 2: Synthesis Parameters
| Parameter | Detail |
|---|---|
| Reactants | PCl₃, Diethyl glycol |
| Solvent | Dichloromethane |
| Temperature | <10°C |
| Yield Optimization | HCl scrubbing |
Mechanistic Insights
The formation mechanism involves:
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Coordination: Diethyl glycol’s hydroxyl groups coordinate to PCl₃, forming a transient phosphite intermediate.
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Ring Closure: Intramolecular cyclization eliminates HCl, producing the dioxaphospholane ring.
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Oxidation Stabilization: Post-synthesis, the compound is stabilized under inert atmospheres to prevent oxidation.
Comparative studies with analogous compounds (e.g., 2-Chloro-1,3,2-dioxaphospholane ) highlight the role of ethyl substituents in steric hindrance, which reduces polymerization tendencies during synthesis .
Applications in Scientific Research
Flame Retardants
The compound’s phosphorus-chlorine bond confers flame-retardant properties by releasing phosphoric acid upon thermal decomposition, which catalyzes char formation and quenches free radicals. Industrial formulations incorporate it into polymers such as:
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Polyurethanes: Enhances ignition resistance without compromising flexibility.
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Epoxy Resins: Reduces smoke emission during combustion.
Table 3: Performance in Polymer Matrices
| Polymer Matrix | LOI Improvement (%) | Reference |
|---|---|---|
| Polyurethane Foam | 28 → 34 | |
| Epoxy Resin | 22 → 29 |
LOI = Limiting Oxygen Index.
Biocompatible Materials
Recent advances exploit the compound’s hydrolytic stability for biomedical applications:
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Drug Delivery Systems: Phosphorylation of hydroxyl groups in polysaccharides improves aqueous solubility.
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Orthopedic Implants: Surface modification with phospholane derivatives enhances osteoblast adhesion.
| Hazard | Precautionary Measure |
|---|---|
| Skin Corrosion | Nitrile gloves, full-body suit |
| Eye Damage | Goggles, face shield |
| Respiratory Irritation | Fume hood, N95 respirator |
Emergency Procedures
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Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers.
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First Aid: Flush eyes/skin with water for 15 minutes; seek immediate medical attention.
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